5(4H)-Oxazolone, 2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylene]-
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Overview
Description
2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one is a synthetic organic compound that features a unique combination of a phenyl group, a trimethoxyphenyl group, and an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-phenyl-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and trimethoxyphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl or trimethoxyphenyl rings .
Scientific Research Applications
2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s bioactivity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine: Its potential pharmacological properties, including anti-cancer and anti-inflammatory effects, are of interest for drug development.
Mechanism of Action
The mechanism of action of 2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to anti-cancer effects. The compound’s trimethoxyphenyl group plays a crucial role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and has a similar trimethoxyphenyl group.
Combretastatin: A potent microtubule-targeting agent with structural similarities.
Uniqueness
2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one is unique due to its specific combination of functional groups, which confer distinct bioactivity and chemical reactivity. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a versatile compound for research and development .
Properties
CAS No. |
62616-09-5 |
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Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H17NO5/c1-22-15-10-12(11-16(23-2)17(15)24-3)9-14-19(21)25-18(20-14)13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI Key |
HICJFGUVXOQAFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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